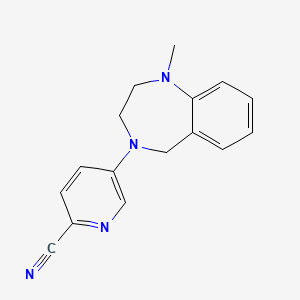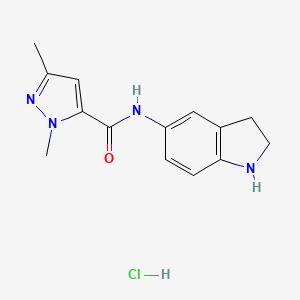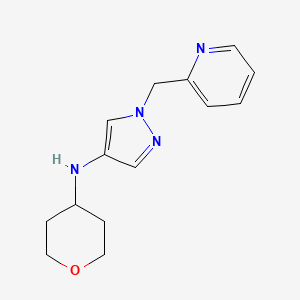![molecular formula C13H17F3N2O2 B7639477 2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TPOXX, and it has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of TPOXX involves inhibition of the viral DNA polymerase enzyme. This enzyme is essential for the replication of the virus. By inhibiting the DNA polymerase enzyme, TPOXX prevents the replication of the virus, thereby reducing the viral load.
Biochemical and Physiological Effects:
TPOXX has been found to have a range of biochemical and physiological effects. It has been found to inhibit the replication of the smallpox virus in vitro. In animal studies, TPOXX has been found to reduce the severity of the disease caused by the smallpox virus. TPOXX has also been found to have antiviral activity against other orthopoxviruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TPOXX for lab experiments is its antiviral activity against orthopoxviruses. This makes it a useful tool for studying these viruses and developing antiviral drugs. However, one of the limitations of TPOXX is its specificity for orthopoxviruses. It may not be effective against other types of viruses.
Zukünftige Richtungen
There are several future directions for the use of TPOXX in scientific research. One possible direction is the development of antiviral drugs for other viral infections. TPOXX has been found to have antiviral activity against other viruses, and further research could lead to the development of new antiviral drugs. Another future direction is the study of the mechanism of action of TPOXX. Understanding how TPOXX inhibits the viral DNA polymerase enzyme could lead to the development of new antiviral drugs with similar mechanisms of action. Finally, TPOXX could be used in the development of vaccines for viral infections. By studying the biochemical and physiological effects of TPOXX, researchers could develop new vaccines that are more effective against viral infections.
In conclusion, 2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol is a compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TPOXX has been found to have antiviral activity against orthopoxviruses and has potential applications in the development of antiviral drugs, vaccines, and the study of viral infections.
Synthesemethoden
The synthesis method of TPOXX involves the reaction of 2-(2-hydroxyethoxy)ethanol with 1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol in the presence of a base. The reaction yields 2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol, which is a white solid.
Wissenschaftliche Forschungsanwendungen
TPOXX has been found to have potential applications in scientific research. It has been used in the development of antiviral drugs, particularly for the treatment of smallpox. TPOXX has been found to have antiviral activity against orthopoxviruses, including smallpox virus. It has also been found to have potential applications in the treatment of other viral infections.
Eigenschaften
IUPAC Name |
2-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c14-13(15,16)10-3-4-17-12(8-10)18-5-1-2-11(9-18)20-7-6-19/h3-4,8,11,19H,1-2,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWGHJWJIACEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)
![[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)
![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)

![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)

![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)

![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
